molecular formula C8H9NO2 B1662109 1,3-Dimethyl-5-nitrobenzene CAS No. 99-12-7

1,3-Dimethyl-5-nitrobenzene

Cat. No.: B1662109
CAS No.: 99-12-7
M. Wt: 151.16 g/mol
InChI Key: BYFNZOKBMZKTSC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitrobenzene, also known as 5-nitro-m-xylene, is an organic compound with the molecular formula C8H9NO2. It is a derivative of nitrobenzene, where two methyl groups are substituted at the 1 and 3 positions of the benzene ring, and a nitro group is substituted at the 5 position. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

1,3-Dimethyl-5-nitrobenzene can be synthesized through several methods:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-nitrobenzene primarily involves its nitro group. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and influences the compound’s reactivity in electrophilic aromatic substitution reactions. The nitro group can also undergo reduction to form an amino group, which can participate in further chemical reactions .

Biological Activity

1,3-Dimethyl-5-nitrobenzene (DMNB), also known as 5-nitro-m-xylene, is an organic compound with the molecular formula C9H11NO2C_9H_{11}NO_2. It features a benzene ring substituted with two methyl groups at the 1 and 3 positions and a nitro group at the 5 position. This unique structure contributes to its chemical properties and biological activity, making it a subject of interest in various scientific studies.

DMNB appears as a yellow crystalline solid, is primarily insoluble in water, and exhibits potential toxicity typical of nitroaromatic compounds. Its electrophilic nature allows it to interact with nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.

Toxicological Studies

The biological activity of DMNB has been investigated through various toxicological studies. Nitroaromatic compounds are known for their potential toxic effects on living organisms. DMNB has been shown to affect cellular processes and enzyme interactions, often leading to alterations in biological functions.

Table 1: Summary of Toxicological Effects of this compound

EffectObservations
Acute Toxicity Symptoms include headache, nausea, dizziness, and potential death at high doses .
Hematological Effects Induces anemia and decreases red blood cell count in animal studies .
Reproductive Effects Damaged sperm production and male reproductive damage observed in animal models .
Behavioral Changes Altered behavior noted in subjects exposed to DMNB .

The precise mechanism by which DMNB exerts its biological effects remains largely undefined. However, it is hypothesized that the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions may lead to significant disruptions in cellular processes, including enzyme inhibition or modification.

Enzyme Interactions

Research has indicated that DMNB may influence enzymatic activity within metabolic pathways. For instance, studies have shown binding affinities with cytochrome P450 enzymes, suggesting its role as a substrate or inhibitor. This interaction can lead to altered drug metabolism and potential toxicity.

Mutagenicity Testing

DMNB has been utilized in genetic toxicity evaluations, specifically the Salmonella/E. coli mutagenicity test (Ames test). This testing aims to assess the mutagenic potential of compounds by examining their ability to induce mutations in bacterial strains.

Case Studies

Several case studies highlight the biological implications of DMNB exposure:

  • Occupational Exposure : A retrospective study involving workers exposed to crystallized DMNB revealed symptoms such as dyspnea upon exertion and palpitations after prolonged exposure . The study underscored the importance of monitoring occupational health risks associated with chemical exposure.
  • Animal Studies : Long-term exposure studies on Sprague-Dawley rats showed increased mortality rates at doses as low as 6 mg/kg/day after an 11-week exposure period. These findings indicate varying susceptibility based on age and dosage .

Comparative Analysis

Comparing DMNB with related compounds enhances understanding of its unique properties:

Table 2: Comparison of Biological Activity Among Related Compounds

CompoundStructural FeaturesBiological Activity
NitrobenzeneSingle nitro groupMore reactive towards nucleophiles
1,3-DinitrobenzeneTwo nitro groupsMore electron-deficient; lower reactivity
1,3,5-TrimethylbenzeneThree methyl groups; no nitro groupIncreased reactivity due to lack of electron-withdrawing groups
2-Chloro-1,3-dimethyl-5-nitrobenzeneChlorine substituentUnique reactivity; potential antimicrobial properties

Properties

IUPAC Name

1,3-dimethyl-5-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3
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InChI Key

BYFNZOKBMZKTSC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,3-DIMETHYL-5-NITROBENZENE
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DSSTOX Substance ID

DTXSID7025136
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Molecular Weight

151.16 g/mol
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Physical Description

1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992)
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Boiling Point

484 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
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CAS No.

99-12-7
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Melting Point

162 to 165 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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